3-(Pyrimidin-5-yl)benzonitrile
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Description
3-(Pyrimidin-5-yl)benzonitrile is an organic compound that features a pyrimidine ring attached to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzonitrile and pyrimidine.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is often employed. This reaction involves the coupling of 3-bromobenzonitrile with a pyrimidine boronic acid or ester in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) in a suitable solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Recycling: Implementing methods to recycle the palladium catalyst to reduce
Properties
Molecular Formula |
C11H7N3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-pyrimidin-5-ylbenzonitrile |
InChI |
InChI=1S/C11H7N3/c12-5-9-2-1-3-10(4-9)11-6-13-8-14-7-11/h1-4,6-8H |
InChI Key |
BSZRWOTWRHTWPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CN=C2)C#N |
Origin of Product |
United States |
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